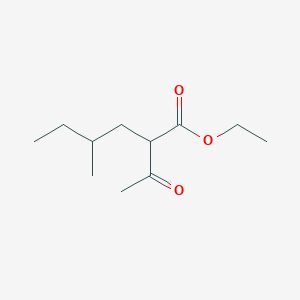

Ethyl 2-acetyl-4-methylhexanoate

Description

Properties

CAS No. |

56314-71-7 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-methylhexanoate |

InChI |

InChI=1S/C11H20O3/c1-5-8(3)7-10(9(4)12)11(13)14-6-2/h8,10H,5-7H2,1-4H3 |

InChI Key |

GACLMUUAECCFNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate

- Structure : C₁₂H₁₄O₃ (ethyl ester with a phenyl-acetyl substituent) .

- Key Properties: CAS Registry No.: 5413-05-8 Synonyms: α-acetylbenzeneacetic acid ethyl ester Applications: Precursor in phenethylamine synthesis, intermediate in pharmaceutical manufacturing (e.g., β-blockers or anti-inflammatory agents) .

- Contrast with Target Compound: Ethyl 2-phenylacetoacetate features an aromatic phenyl group instead of a branched aliphatic chain, which may reduce volatility and alter solubility compared to this compound.

4-Methyl-2-Hexylamine Carbonate

- Structure : Carbonate ester of 4-methyl-2-hexylamine .

- Key Properties :

- Contrast with Target Compound: Functional Group: Carbonate vs. acetylated ester. Carbonates are more prone to hydrolysis under mild conditions, whereas acetyl esters (like the target compound) are generally more stable. Bioactivity: The carbonate derivative has direct therapeutic applications, while this compound likely serves as a synthetic intermediate.

Ethyl 2-(2-Methoxy-4-Methylphenoxy)Acetate

- Structure: C₁₂H₁₆O₄ (ester with methoxy and methylphenoxy substituents) .

- Key Properties: CAS Registry No.: 667399-57-7 Safety: Requires precautions for inhalation and skin contact, as per GHS guidelines .

Methyl 4-Acetamido-2-Hydroxybenzoate

- Structure: C₁₀H₁₁NO₄ (ester with acetamido and hydroxyl groups) .

- Key Properties: Applications: Intermediate in synthesizing chlorinated and brominated benzoate derivatives for pharmaceuticals . Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .

- Contrast with Target Compound :

- Functional Complexity: The presence of hydroxyl and acetamido groups increases polarity and hydrogen-bonding capacity, which may influence solubility and metabolic pathways compared to the purely aliphatic target compound.

Research Implications and Limitations

- Gaps in Data: Direct references to this compound are absent in the provided evidence. Comparisons rely on structurally related esters and carbonates.

- Functional Insights : The acetyl and methyl groups in the target compound likely enhance lipophilicity, making it suitable for lipid-soluble formulations or flavor compounds.

- Safety and Handling: Based on analogs like ethyl 2-(2-methoxy-4-methylphenoxy)acetate, proper ventilation and protective equipment are recommended during synthesis .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for this compound

| Technique | Expected Signal/Value | Notes |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.1 (q, -OCH₂CH₃), δ 2.1 (s, acetyl) | Confirm integration ratios |

| ¹³C NMR | δ 170–175 (ester C=O) | Compare with DFT predictions |

| IR | 1740 cm⁻¹ (ester C=O) | Exclude moisture to avoid shifts |

| GC-MS Retention | ~8.2 min (HP-5 column) | Match with reference standard |

Q. Table 2: Common Contaminants and Detection Methods

| Contaminant | Source | Detection Method |

|---|---|---|

| 2-Acetyl-4-methylhexanoic acid | Incomplete esterification | HPLC (UV at 210 nm) |

| Diethyl ether | Solvent residue | GC-MS (m/z 74) |

| Oxidation byproducts | Storage degradation | TGA-MS (weight loss peaks) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.